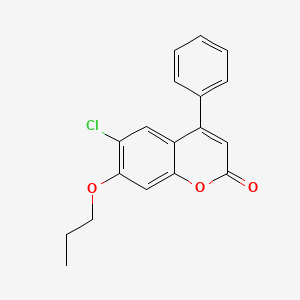
6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one is a synthetic organic compound with the molecular formula C18H15ClO3 and a molecular weight of 314.77 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with β-keto esters under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts such as sulfuric acid or trifluoroacetic acid . The reaction is carried out at elevated temperatures to facilitate the formation of the chromen-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied . Docking simulations have shown that the compound can form stable complexes with enzymes through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-4-phenyl-7-propoxy-2H-chromen-2-one
- 6-chloro-7-ethoxy-4-phenyl-2H-chromen-2-one
- 7-(2-oxo-propoxy)-4-phenyl-chromen-2-one
- 6-chloro-7-hydroxy-4-phenyl-chromen-2-one
Uniqueness
6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one is unique due to the presence of the chlorine atom at the 6-position and the propoxy group at the 7-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H15ClO3 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
6-chloro-4-phenyl-7-propoxychromen-2-one |
InChI |
InChI=1S/C18H15ClO3/c1-2-8-21-17-11-16-14(9-15(17)19)13(10-18(20)22-16)12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3 |
InChI Key |
VIQVNBVOFOPOKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-methylthiophen-2-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660260.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11660261.png)
![2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11660263.png)
![9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11660266.png)
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B11660267.png)
![Tetramethyl 5',5',8'-trimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11660272.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B11660276.png)
![(6Z)-2-ethyl-5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660279.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11660288.png)
![(1E)-1-(4-Pyridinyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11660293.png)
methanone](/img/structure/B11660297.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11660310.png)
![Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-hydroxy-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B11660323.png)
